N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridazine ring, and a pyridine ring. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. . Common reagents used in these reactions include halogenated compounds, amines, and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of piperidine, pyridazine, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H23N5 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C17H23N5/c1-13-12-17(20-19-14(13)2)22-10-7-15(8-11-22)21(3)16-6-4-5-9-18-16/h4-6,9,12,15H,7-8,10-11H2,1-3H3 |
InChI Key |
CPCXNTXLHGYVTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.